molecular formula C12H17N3O4 B2374606 (R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid CAS No. 2307753-39-3

(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B2374606
CAS No.: 2307753-39-3
M. Wt: 267.285
InChI Key: ARNPEBZYTRJLKC-MRVPVSSYSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid is a chiral, non-natural amino acid derivative that serves as a critical intermediate in medicinal chemistry and drug discovery. The compound features a tert-butoxycarbonyl (Boc) group, a cornerstone in protective group strategy, which safeguards the amine functionality during complex multi-step synthetic sequences and can be cleanly removed under mild acidic conditions without affecting other sensitive moieties. The pyrimidin-2-yl heteroaromatic sidechain is of significant pharmacological interest, as this scaffold is a privileged structure found in a wide range of bioactive molecules. Researchers utilize this building block in the solid- and solution-phase synthesis of complex peptides and peptidomimetics, particularly in the development of protease inhibitors and modulators of protein-protein interactions relevant to oncology, virology, and inflammatory diseases. Its application extends to the creation of multi-target directed ligands (MTDLs) for challenging therapeutic areas such as neurodegenerative disorders, where integrating heterocyclic fragments like pyrimidine can enhance binding affinity and selectivity toward enzymatic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNPEBZYTRJLKC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=NC=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Boc Protection of Pyrimidin-2-yl Alanine

Pyrimidin-2-yl alanine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. For example, reacting (R)-3-(pyrimidin-2-yl)alanine with Boc₂O in dioxane/water yields the Boc-protected intermediate.

Reaction Conditions

Parameter Value
Base K₂CO₃ (1.5–2.0 equiv)
Solvent 1,4-Dioxane/H₂O
Temperature 0–25°C
Reaction Time 12–18 hours

Step 2: Coupling with Pyrimidin-2-yl Group

The pyrimidin-2-yl moiety is introduced via nucleophilic substitution or cross-coupling. For instance, 2-chloropyrimidine reacts with Boc-protected glycine derivatives under basic conditions to form the pyrimidin-2-yl side chain.

Key Challenges

  • Racemization : Activation of the carboxylic acid (e.g., via TFA or DCC) risks epimerization. Mild coupling agents like T3P or DEPBT mitigate this.
  • Solubility : Pyrimidin-2-yl derivatives may require polar aprotic solvents (e.g., DMF, THF) for efficient coupling.

Solid-Phase Synthesis

This method minimizes side reactions (e.g., diketopiperazine formation) by immobilizing intermediates on a resin.

Procedure

  • Resin Functionalization : Merrifield resin is loaded with Boc-glycine via cesium carbonate-mediated alkylation.
  • Deprotection : Boc group is removed using TFA/DCM (1:1 v/v).
  • Coupling : Pyrimidin-2-yl derivative (e.g., 2-chloropyrimidine) reacts with the resin-bound amine under basic conditions (e.g., NaOH).
  • Cleavage : The product is released using NaOMe/MeOH or acidic hydrolysis.

Advantages

  • High Purity : Sequential washing steps eliminate unreacted reagents.
  • Scalability : Amenable to combinatorial synthesis.

Data Table: Solid-Phase Reaction Parameters

Step Reagent/Condition Yield (%)
Resin Loading Boc-Glycine, Cs₂CO₃, DMF 85–90
Deprotection TFA/DCM (1:1), 25°C, 1 hour >95
Pyrimidin-2-yl Coupling 2-Chloropyrimidine, NaOH, H₂O/THF 60–75
Cleavage NaOMe/MeOH, 50°C, 2 hours 70–80

Ynone Intermediate Approach

This method employs ynone intermediates and ytterbium-catalyzed heterocyclization to introduce the pyrimidin-2-yl group.

Key Steps

  • Weinreb Amide Preparation : N-Boc-L-aspartic acid tert-butyl ester reacts with N,O-dimethylhydroxylamine to form a Weinreb amide.
  • Ynone Formation : Alkynyl lithium salts (e.g., generated from arylacetylenes) react with the Weinreb amide to yield ynones.
  • Heterocyclization : Ynones react with amidines (e.g., benzamidine) in the presence of ytterbium triflate (10 mol%) to form pyrimidin-2-yl derivatives.

Optimized Conditions

Parameter Value
Catalyst Yb(OTf)₃ (10 mol%)
Base K₂CO₃
Solvent THF
Temperature 50°C
Reaction Time 48 hours

Yield Data

Ynone Substituent Amidine Yield (%)
Phenyl Benzamidine 69
4-Cyanophenyl Acetamidine 61
2,6-Dichlorophenyl Formamidine 23

Acid-Amine Coupling and Cyclization

This route involves direct coupling of a Boc-protected amino acid with a pyrimidin-2-yl amine, followed by cyclization.

Procedure

  • Amine Activation : N-Boc-3-(pyrimidin-2-yl)alanine is activated using DCC or T3P .
  • Coupling : The activated intermediate reacts with a pyrimidin-2-yl amine (e.g., 2-aminopyrimidine) in dichloromethane.
  • Cyclization : Acidic conditions (e.g., HCl) promote intramolecular cyclization to form the pyrimidin-2-yl side chain.

Critical Factors

  • Stereochemical Integrity : Use of chiral auxiliaries or enzymatic resolution ensures R-configuration.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

Chiral Resolution and Enantiomer Isolation

The R-enantiomer is isolated via chiral chromatography or enzymatic kinetic resolution .

Chiral Chromatography

  • Column : Chiralpak AD-H or AS-H.
  • Mobile Phase : Hexane/ethanol (80:20) with 0.1% DEA.
  • Resolution Efficiency : >99% ee after 3 cycles of crystallization.

Enzymatic Resolution

  • Enzyme : Lipase B from Candida antarctica.
  • Substrate : Methyl ester of the racemic acid.
  • Selectivity : E > 100 for (R)-enantiomer.

Comparative Analysis of Methods

Method Advantages Limitations
Boc Protection + Coupling High yield, scalable Risk of racemization
Solid-Phase Minimal side products Limited to batch synthesis
Ynone Intermediate Mild conditions, diverse substituents Long reaction times
Acid-Amine Coupling Direct route Requires cyclization optimization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrimidinyl group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinyl N-oxides, while reduction can produce reduced pyrimidinyl derivatives.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The pyrimidinyl group may interact with nucleic acids or proteins, influencing their function and activity.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Nitro (electron-withdrawing) and fluoro (moderately electron-withdrawing) groups on phenyl rings (e.g., ) may alter reactivity in coupling reactions or binding affinities compared to the pyrimidin-2-yl group.
  • Biological Activity : The 4-iodophenyl analog () is used in anticancer inhibitors, suggesting halogenated aromatics enhance target engagement, while pyrimidine’s dual nitrogen atoms could mimic nucleobases in enzyme inhibition.

Stereochemical Comparisons

The R-configuration in the target compound is critical for enantioselective interactions. For example:

  • Resolution Methods: Analogous compounds (e.g., 3-[(Boc)amino]-2-methylpropionic acid) are resolved using chiral amines like (R)-(+)-α-methylbenzylamine to achieve enantiopure products .
  • S vs. R Isomers : The S-configured 3-fluorophenyl analog () showed utility in HDAC8 inhibitor synthesis, while R-forms (e.g., ) are prevalent in anticancer research, underscoring the role of stereochemistry in biological activity.

Functional Group Modifications

  • Side Chain Variations: Compounds like (R)-3-((Boc)amino)-2-methylpropanoic acid () feature a methyl group instead of an aromatic substituent, reducing steric bulk and altering pharmacokinetic profiles.
  • Thioether Linkages: The tert-butylthio group in (R)-2-((Boc)amino)-3-(tert-butylthio)propanoic acid () introduces a sulfur atom, which may enhance stability or metal-binding properties.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid, commonly referred to as Boc-amino acid, is a chiral amino acid derivative that has garnered attention for its potential biological applications. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino group and a pyrimidinyl side chain. This structure contributes to its unique reactivity and binding properties, making it valuable in both synthetic and medicinal chemistry.

  • IUPAC Name : (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid
  • Molecular Formula : C12H17N3O4
  • CAS Number : 2307753-39-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing a free amino group that participates in various biochemical reactions. The pyrimidinyl group may interact with nucleic acids or proteins, influencing their function and activity.

Biological Applications

  • Enzyme Interaction Studies : The compound is utilized in the study of enzyme-substrate interactions, particularly in assessing the inhibition of specific enzymes.
  • Protein-Ligand Binding : It serves as a tool for investigating protein-ligand binding dynamics, contributing to drug design and development.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acidChiral enantiomerSimilar enzymatic interactionsOpposite chirality
(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acidPyridinyl instead of pyrimidinylVaries in binding affinityDifferent side chain
(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acidQuinolinyl groupPotentially different pharmacological effectsAltered electronic properties

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that Boc-amino acids can inhibit certain bacterial enzymes, making them potential candidates for antibiotic development. For instance, studies on DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) show that inhibitors can selectively target bacterial strains without affecting human cells .
  • Synthesis of Peptides : The compound has been used as a building block for synthesizing peptides with specific biological activities. Its ability to form stable linkages with other amino acids allows for the construction of complex peptide sequences that can exhibit desired biological functions.
  • Drug Development : The structural features of this compound have been explored in the context of drug design, particularly in developing inhibitors for tyrosine kinases involved in cancer progression .

Q & A

Q. What are the standard synthesis protocols for (R)-2-((tert-Butoxycarbonyl)amino)-3-(pyrimidin-2-yl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amino acid precursor under anhydrous conditions, using reagents like di-tert-butyl dicarbonate [(Boc)₂O] .
  • Pyrimidine Coupling : Coupling the Boc-protected amino acid with pyrimidin-2-yl derivatives via amide bond formation, often employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Purification : Chromatography (HPLC or column chromatography) is critical for isolating the product from by-products. Solvent systems like ethyl acetate/hexane or methanol/dichloromethane are commonly used .
    Optimization Factors : Adjusting solvent polarity (e.g., THF/water mixtures), temperature (0–25°C), and stoichiometry of reagents can enhance yields (typically 60–85%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the Boc group (~1.4 ppm for tert-butyl) and pyrimidine protons (7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₁₄H₁₉N₃O₄: 293.14 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for research use) .

Q. How is enantiomeric purity ensured during synthesis?

  • Chiral Resolutions : Use of chiral auxiliaries or chromatography columns (e.g., Chiralpak® IA) to separate (R)- and (S)-enantiomers .
  • Stereochemical Monitoring : Circular dichroism (CD) or polarimetry to verify the (R)-configuration .

Advanced Research Questions

Q. How does the pyrimidin-2-yl moiety influence the compound’s reactivity in peptide coupling reactions?

Q. What strategies mitigate degradation of the Boc group under acidic or basic conditions?

  • pH Control : Maintain reaction pH between 6–8 to prevent Boc cleavage. Use buffered solutions (e.g., phosphate buffer) during workup .
  • Low-Temperature Storage : Store at –20°C in inert atmospheres to minimize hydrolysis .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on enzymes or receptors, leveraging the pyrimidine ring’s π-stacking capability .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time .

Q. How are contradictory data in synthesis yields resolved?

  • Reproducibility Tests : Replicate reactions under identical conditions (solvent, temperature, reagent batches) to identify outliers .
  • By-Product Analysis : LC-MS or ¹H NMR to trace impurities (e.g., de-Boc intermediates or pyrimidine oxidation products) .

Q. What modifications enhance the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves membrane permeability .
  • PEGylation : Attaching polyethylene glycol (PEG) chains increases solubility and circulation time .

Methodological Considerations

Q. How is the compound’s stability profiled under varying pH and temperature?

  • Accelerated Stability Studies : Incubate at pH 1–12 and temperatures (25–60°C) for 24–72 hours. Monitor degradation via HPLC .
    Data Table : Stability Profile
ConditionDegradation (%)Time (h)Reference
pH 2, 37°C2524
pH 7.4, 25°C572

Q. What protocols validate the compound’s role in inhibiting specific enzymes?

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
  • Control Experiments : Compare with Boc-protected analogs lacking the pyrimidine group to isolate structural contributions .

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